molecular formula C12H14FNO4 B2865279 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 1517265-62-1

2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2865279
CAS No.: 1517265-62-1
M. Wt: 255.245
InChI Key: YXMONBUPDZOPPR-UHFFFAOYSA-N
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Description

2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a fluorine atom at the 2-position of the benzene ring. The Boc group enhances stability during synthetic processes, while the fluorine atom may modulate electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMONBUPDZOPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Reduction Sequence

Step 1: Esterification of 2-Fluorobenzoic Acid
Methyl 2-fluorobenzoate is prepared to mitigate the strong meta-directing effect of the carboxylic acid group. Esterification is achieved using methanol and catalytic sulfuric acid (98% yield).

Step 2: Regioselective Nitration
Nitration with fuming HNO₃ and H₂SO₄ at 0–5°C introduces a nitro group at position 3, guided by the ester’s ortho/para-directing nature. The nitro derivative is isolated in 72% yield.

Step 3: Reduction to Amine
Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding methyl 3-amino-2-fluorobenzoate (85% yield).

Step 4: Ester Hydrolysis
Saponification with NaOH (2M, reflux) regenerates the carboxylic acid, affording 3-amino-2-fluorobenzoic acid (90% yield).

Directed Ortho-Metalation (DoM)

Step 1: Deprotonation and Iodination
2-Fluorobenzoic acid is treated with LDA (lithium diisopropylamide) at -78°C in THF, deprotonating position 3. Quenching with iodine yields 3-iodo-2-fluorobenzoic acid (68% yield).

Step 2: Azide Formation and Curtius Rearrangement
The iodide is converted to an acyl azide using DPPA (diphenylphosphoryl azide) and triethylamine. Thermal rearrangement produces an isocyanate intermediate, which hydrolyzes to 3-amino-2-fluorobenzoic acid (55% yield).

Boc Protection of the Amino Group

Reaction Conditions

3-Amino-2-fluorobenzoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane. The reaction proceeds at room temperature for 12 hours, achieving 89% yield.

Mechanistic Considerations

The Boc group installs via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O. Steric hindrance from the adjacent fluorine and carboxylic acid is mitigated by using a polar aprotic solvent and excess Boc₂O.

Alternative Pathways and Modifications

One-Pot Diazotization-Iodination

A hybrid approach from CN103242173A involves diazotization of 3-amino-2-fluorobenzoic acid with NaNO₂/HCl, followed by iodination with KI. While this method prioritizes halogenation, it underscores the versatility of the amino intermediate.

Solid-Phase Synthesis

WO2017191650A1 reports coupling 3-amino-2-fluorobenzoic acid to resin-bound intermediates using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent. This strategy is advantageous for combinatorial libraries but less scalable.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.15 (d, J = 8.4 Hz, 1H, ArH), 7.65 (t, J = 7.8 Hz, 1H, ArH), 7.52 (d, J = 7.2 Hz, 1H, ArH), 1.42 (s, 9H, Boc).
  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 (s, 1F).

Mass Spectrometry (ESI-MS):

  • m/z calculated for C₁₂H₁₃FNO₄ [M+H]⁺: 278.08; found: 278.1.

Industrial Scalability and Process Optimization

Cost-Effective Reagents

Replacing DPPA with sodium azide in the Curtius rearrangement reduces costs without compromising yield (52% vs. 55%). Similarly, substituting Pd/C with Raney nickel in hydrogenation steps lowers catalyst expenses.

Solvent Recycling

Toluene and THF are recovered via distillation in >90% purity, aligning with green chemistry principles.

Chemical Reactions Analysis

2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid group can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and tert-butyl carbamate group play crucial roles in its reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Structural Analog: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

Key Differences and Similarities:

Property 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic Acid 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Core Structure Benzoic acid ring with fluorine substituent Pentanoic acid chain with hydroxyl group
Functional Groups -COOH, Boc-protected amine, -F -COOH, Boc-protected amine, -OH
Molecular Formula C₁₂H₁₃FNO₄ (estimated) C₁₀H₁₉NO₅
Molecular Weight ~278.24 g/mol (estimated) 233.26 g/mol
Physicochemical Properties Likely lower solubility due to aromaticity and fluorine Higher solubility due to hydroxyl and aliphatic chain
Handling Precautions Similar PPE requirements (gloves, eye protection) Requires mechanical ventilation and PPE to avoid dust inhalation

Toxicological Data: Both compounds lack comprehensive toxicological studies, necessitating precautionary handling. The pentanoic acid derivative’s SDS explicitly warns that toxicological properties are uncharacterized , which likely applies to the fluorinated benzoic acid analog as well.

Comparison with Boc-D-3-Benzothienylalanine

Key Differences and Similarities:

Property This compound Boc-D-3-Benzothienylalanine
Core Structure Benzoic acid Benzothiophene (aromatic heterocycle)
Functional Groups -COOH, -F, Boc-protected amine -COOH, Boc-protected amine, benzothiophene
Molecular Formula C₁₂H₁₃FNO₄ C₁₆H₁₉NO₄S
Biological Relevance Potential protease inhibitor scaffold Used in peptide synthesis and R&D for chiral intermediates
Solubility Moderate (influenced by -F and aromaticity) Lower due to benzothiophene’s hydrophobicity

Stability and Reactivity: The Boc group in both compounds confers stability against nucleophilic attack during synthesis. However, the fluorine atom in the benzoic acid derivative may enhance resistance to oxidative degradation compared to the hydroxyl group in the pentanoic acid analog .

Comparison with Fluorinated Polymers ()

  • Environmental Persistence : Fluorinated compounds often exhibit resistance to degradation, raising concerns about bioaccumulation. The target compound’s fluorine substituent may similarly contribute to environmental persistence, though specific data are unavailable .

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